An In-depth Technical Guide on the Physicochemical Characteristics of 2-fluoro-5-(hydroxymethyl)benzoic acid
An In-depth Technical Guide on the Physicochemical Characteristics of 2-fluoro-5-(hydroxymethyl)benzoic acid
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-fluoro-5-(hydroxymethyl)benzoic acid, tailored for researchers, scientists, and drug development professionals. This document aggregates available data on its properties, details relevant experimental protocols for their determination, and presents a logical workflow for such characterization.
Chemical Identity and General Properties
2-Fluoro-5-(hydroxymethyl)benzoic acid is a trifunctional aromatic compound, featuring a carboxylic acid, a primary alcohol (hydroxymethyl group), and a fluorine atom.[1] These functional groups make it a versatile building block in medicinal chemistry and materials science.[1] The presence of the fluorine atom can be particularly valuable in drug discovery, as it can enhance metabolic stability and binding affinity of derivative compounds.[1]
Table 1: General and Computed Properties of 2-fluoro-5-(hydroxymethyl)benzoic acid
| Property | Value | Source |
| IUPAC Name | 2-fluoro-5-(hydroxymethyl)benzoic acid | [2] |
| CAS Number | 481075-38-1 | [2][3][4][] |
| Molecular Formula | C8H7FO3 | [2][3][][6] |
| Molecular Weight | 170.14 g/mol | [2][] |
| Canonical SMILES | C1=CC(=C(C=C1CO)C(=O)O)F | [2][] |
| InChI Key | IYKWCHKBOKMSGF-UHFFFAOYSA-N | [2][] |
| Physical Form | Solid, powder | [3][6] |
| Color | Off-white to faint purple | [6] |
| Purity | Typically ≥95% |
Physicochemical Data
The following table summarizes key quantitative physicochemical data for 2-fluoro-5-(hydroxymethyl)benzoic acid. It is important to note that many of these values are predicted through computational models.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 353.1 ± 32.0 °C | [6] |
| Density | 1.417 ± 0.06 g/cm³ | [6] |
| pKa | 3.27 ± 0.10 | [6] |
| Storage Temperature | 2-8°C or Refrigerator | [6] |
Experimental Protocols for Physicochemical Characterization
This section details the methodologies for determining key physicochemical parameters.
The melting point is a crucial indicator of a compound's purity.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Methodology: Capillary Method [9]
-
Sample Preparation: Ensure the sample of 2-fluoro-5-(hydroxymethyl)benzoic acid is completely dry and in powdered form.[9][10] A small amount of the solid is introduced into a glass capillary tube that is sealed at one end.[7][10] The tube is tapped gently to pack the solid into the closed end.[10]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed into a designated slot in a modern melting point apparatus.[7] The apparatus typically uses a heated metal block for indirect heating.
-
Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) near the expected melting point.[10] The temperature at which the first crystal begins to melt is recorded as the start of the melting range.[8] The temperature at which the last crystal disappears is recorded as the end of the range.[7][8]
-
Recording Data: The observed melting point is recorded as a range of these two temperatures.[8] If decomposition is observed before melting, this temperature is noted with a "d".[10]
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a benzoic acid derivative, this value is critical for understanding its behavior in different pH environments, which is vital for drug development.
Methodology: Potentiometric Titration [11][12]
-
Solution Preparation: A sample solution of 2-fluoro-5-(hydroxymethyl)benzoic acid is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often with an electrolyte like 0.15 M KCl to maintain constant ionic strength.[11] The solution is purged with nitrogen to remove dissolved CO2.[11]
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer for continuous mixing.[11]
-
Titration Process: The solution is titrated with a standardized basic solution, such as 0.1 M NaOH, added in small, precise increments.[11] After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[11]
-
Data Analysis: The recorded pH values are plotted against the volume of titrant added. This generates a titration curve. The pKa can be determined from the inflection point of this sigmoid curve.[11][12] A common and accurate method is the "half-volume" method, where the pH at the point where half of the acid has been neutralized is equal to the pKa.[13]
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[14] It is a fundamental property for preformulation studies in pharmaceutical development.[15]
Methodology: Shake-Flask Method [16]
-
Preparation: An excess amount of solid 2-fluoro-5-(hydroxymethyl)benzoic acid is added to a flask containing a known volume of the solvent of interest (e.g., water, buffer of a specific pH).
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker) at a constant, controlled temperature (e.g., 4°C or 37°C) for a sufficient period (often 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[15]
-
Sample Separation: After equilibration, the suspension is allowed to stand, and a sample of the supernatant is carefully removed after separating the undissolved solid. This can be achieved through centrifugation followed by filtration using a filter that does not adsorb the compound.[16]
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15] This concentration represents the equilibrium solubility of the compound under the tested conditions.[15]
Logical and Experimental Workflows
The characterization of a novel or synthesized compound follows a logical progression of analysis. The workflow ensures that foundational properties are established before more complex investigations are undertaken.
Caption: General experimental workflow for physicochemical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 481075-38-1|2-Fluoro-5-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 6. 481075-38-1 CAS MSDS (2-FLUORO-5-HYDROXYMETHYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. solubility experimental methods.pptx [slideshare.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
